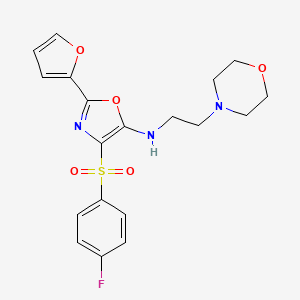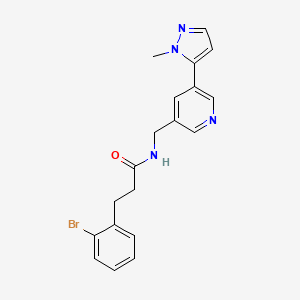
3-(2-chlorophenyl)-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
Ring Cleavage Reactions
The chemical reactions of derivatives similar to the compound have been studied, involving ring cleavage and nucleophilic reactions. These studies contribute to the understanding of chemical behavior and potential applications in synthetic chemistry (Kinoshita et al., 1989).
Synthesis of Antimicrobial Agents
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. This indicates potential applications in developing new antimicrobial agents (Desai et al., 2011).
Insecticidal Activity
Research has been conducted on compounds structurally related to isoxazole-4-carboxamide, focusing on their insecticidal properties. This suggests a possible application in pest control and agricultural sciences (Yu et al., 2009).
Advanced Material Research
Crystal Structure Analysis
Studies on similar compounds have been conducted to understand their crystal structure, which is crucial for the development of new materials and the study of molecular interactions (Alaşalvar et al., 2014).
Heterocyclic Compound Synthesis
Research on the synthesis of heterocyclic compounds, which includes structures similar to the isoxazole-4-carboxamide, contributes significantly to the field of organic chemistry and material science (Holzer & Hahn, 2003).
Potential Therapeutic Applications
Antitumor Activity
Some studies have investigated compounds structurally related to the isoxazole-4-carboxamide for their potential antitumor activities, indicating possible applications in oncology (Stevens et al., 1984).
Biological Evaluation for Cancer Treatment
Research on pyridine and isoxazole derivatives for their anti-hepatic cancer properties suggests potential in developing new cancer treatments (Hassan et al., 2019).
Molecular Studies and Computational Chemistry
Tautomerism and Basicity Studies
Investigations into the tautomerism and basicity of isoxazoles contribute to a deeper understanding of molecular behavior, aiding in drug design and molecular biology (Boulton & Katritzky, 1961).
Computational Studies and Molecular Design
Analysis of similar compounds using DFT calculations and molecular modeling provides insights into molecular interactions and design, useful in material science and pharmaceutical research (Saeed et al., 2020).
properties
IUPAC Name |
3-(2-chlorophenyl)-N,5-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-8-13-20(26-25-14)30-17-11-9-16(10-12-17)28(3)23(29)21-15(2)31-27-22(21)18-6-4-5-7-19(18)24/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSOPWLMAXJMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2533430.png)
![1-[2-(2-methoxyphenyl)-2-oxoethyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2533433.png)
![(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2533434.png)



![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B2533440.png)

![3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2533443.png)


![5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2533449.png)
![(2-Methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2533450.png)
